7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-{[(2E)-AZEPAN-2-YLIDENE]AMINO}ETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including azepane, piperidine, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[(2E)-AZEPAN-2-YLIDENE]AMINO}ETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Azepane Group: The azepane group can be introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a halogenated purine intermediate.
Attachment of the Piperidine Group: The piperidine group can be attached via a similar nucleophilic substitution reaction, using a piperidine derivative.
Dimethylation: The final step involves the methylation of the purine core at specific positions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the purine ring.
Reduction: Reduction reactions can occur at the azepane and piperidine groups, potentially leading to the formation of secondary amines.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring purines makes it a valuable tool for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of 7-(2-{[(2E)-AZEPAN-2-YLIDENE]AMINO}ETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as purine receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
Compared to these similar compounds, 7-(2-{[(2E)-AZEPAN-2-YLIDENE]AMINO}ETHYL)-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, such as the presence of the azepane and piperidine groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H31N7O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-piperidin-1-yl-7-[2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C20H31N7O2/c1-24-17-16(18(28)25(2)20(24)29)27(19(23-17)26-12-7-4-8-13-26)14-11-22-15-9-5-3-6-10-21-15/h3-14H2,1-2H3,(H,21,22) |
InChI Key |
STFZBFRAPGZEQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCNC4=NCCCCC4 |
Origin of Product |
United States |
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